molecular formula C17H17ClN2O4S B4131263 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B4131263
M. Wt: 380.8 g/mol
InChI Key: MHFNHXPTMFSVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, also known as Morinamide, is a sulfonamide derivative that has been widely studied for its potential medical applications. This compound has been found to have a variety of biochemical and physiological effects, making it an important area of research in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory cytokines. Additionally, 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been found to inhibit the growth of certain bacteria and fungi, possibly by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antimicrobial properties, 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been shown to have antioxidant activity, as well as the ability to inhibit the growth of cancer cells. Additionally, 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been found to have a neuroprotective effect, potentially making it useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide in lab experiments is its relatively low toxicity, making it a safer alternative to some other compounds. Additionally, 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is its limited solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. One area of interest is its potential use in the development of new antibiotics, particularly in light of the increasing prevalence of antibiotic-resistant bacteria. Additionally, further research could be done to better understand the mechanism of action of 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, as well as to explore its potential use in the treatment of neurological disorders and cancer. Finally, studies could be done to determine the optimal dosage and administration of 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide for various medical applications.

Scientific Research Applications

4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential medical applications. One area of research has focused on its use as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory cytokines. Additionally, 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-chloro-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-13-5-7-14(8-6-13)25(22,23)19-16-4-2-1-3-15(16)17(21)20-9-11-24-12-10-20/h1-8,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFNHXPTMFSVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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